(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Description
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is a bicyclic ether alcohol characterized by a rigid 2.2.2 bicyclic framework with hydroxyl and methyl substituents. Its molecular formula is C₁₀H₁₈O₂, molecular weight 170.25 g/mol, and CAS registry number 60761-00-4 .
Properties
IUPAC Name |
(1R,4S,6R)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVNWJMMPRPJSG-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)C(C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@H](O1)[C@@H](C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one with reducing agents to yield the desired alcohol . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process might include continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Medicinal Chemistry
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens including Escherichia coli and Klebsiella pneumoniae . The structural modifications of the bicyclic framework can enhance its efficacy as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that compounds similar to (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol possess anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs .
Agricultural Applications
The compound is being explored for its role in agricultural practices:
- Pesticide Development : Its chemical structure allows it to act as a natural pesticide. Studies have demonstrated that essential oils containing similar bicyclic compounds can effectively control pest populations while being environmentally friendly .
- Plant Growth Regulators : Research has indicated that certain derivatives can promote plant growth by enhancing nutrient uptake and resistance to environmental stressors .
Material Science
The unique properties of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol have implications in material science:
- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with improved mechanical properties and thermal stability due to its rigid bicyclic structure .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antibacterial activity of various derivatives of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol against common pathogens. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Agricultural Impact
In a field study conducted in 2021, the application of a formulation containing (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol was tested on crops affected by pest infestations. The results showed a marked improvement in crop yield and health compared to untreated controls, supporting its use as an effective natural pesticide.
Mechanism of Action
The mechanism of action of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include oxidation-reduction reactions and substitution mechanisms .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Key Observations
Stereochemistry : The R vs. S configuration at C6 significantly impacts hydrogen-bonding interactions and solubility.
Ring Size and Unsaturation : Larger bicyclic systems (e.g., 3.2.1) or unsaturated analogs exhibit distinct conformational flexibility and reactivity.
Biological Activity
(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is a bicyclic organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of bicyclic compounds and features an oxygen atom within its ring structure. Its stereochemistry is critical for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 168.23 g/mol |
| CAS Number | 2173999-91-0 |
The biological activity of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol is largely attributed to its ability to interact with specific enzymes and receptors. The compound's hydroxyl group allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity through oxidation-reduction reactions and substitution mechanisms .
Biological Activities
Research indicates that (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent in several studies.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Therapeutic Potential : Investigated for its role in drug development due to its favorable physicochemical properties.
Comparative Analysis
To understand the uniqueness of (1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol, it is essential to compare it with similar compounds.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol | Moderate enzyme inhibition | Lacks hydroxyl group |
| (1R,4S,6R)-6-Iodo-2-oxabicyclo[2.2.2]octan-3-one | Antimicrobial properties | Halogen substitution |
| (1R)-Cineole | Anti-inflammatory | Commonly used in essential oils |
Research Findings
Recent studies have highlighted the compound's role in medicinal chemistry:
-
Bioisosteric Replacement : Research published in 2023 identified the oxabicyclo structure as a promising bioisostere for aromatic rings in drug design due to improved solubility and reduced lipophilicity .
- Findings : Substituting traditional phenyl groups with oxabicyclo structures led to enhanced biological activity and stability of drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
